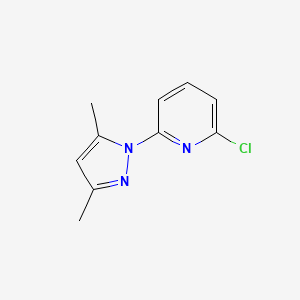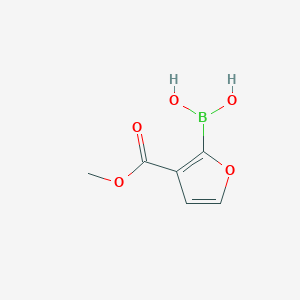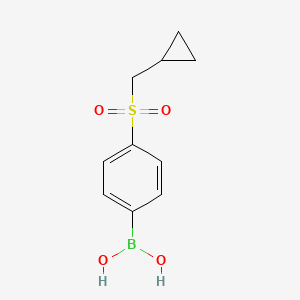
1-(2,2-二乙氧基乙基)-4-乙基-3,5-二甲基-1H-吡唑
描述
1-(2,2-Diethoxyethyl)-4-ethyl-3,5-dimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by its unique structure, which includes ethoxyethyl and ethyl groups attached to the pyrazole ring
科学研究应用
1-(2,2-Diethoxyethyl)-4-ethyl-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, it serves as a scaffold for designing new drugs. Its derivatives are explored for their potential to treat various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
作用机制
Target of Action
The primary targets of 1-(2,2-Diethoxyethyl)-4-ethyl-3,5-dimethyl-1H-pyrazole are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria respectively . The compound interacts with these targets to exert its pharmacological effects .
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into a specific site on the target organism, known as the active site . In the case of Leishmania aethiopica, the active site is Lm-PTR1 . The interaction between the compound and its target results in changes that lead to the death of the target organism .
Biochemical Pathways
It is known that the compound’s interaction with its targets disrupts their normal functioning, leading to their death . The downstream effects of this disruption are the alleviation of the symptoms of leishmaniasis and malaria .
Pharmacokinetics
The compound’s effectiveness against leishmania aethiopica and plasmodium berghei suggests that it has good bioavailability .
Result of Action
The result of the action of 1-(2,2-Diethoxyethyl)-4-ethyl-3,5-dimethyl-1H-pyrazole is the death of the target organisms, Leishmania aethiopica and Plasmodium berghei . This leads to a reduction in the symptoms of leishmaniasis and malaria .
生化分析
Biochemical Properties
1-(2,2-Diethoxyethyl)-4-ethyl-3,5-dimethyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, 1-(2,2-Diethoxyethyl)-4-ethyl-3,5-dimethyl-1H-pyrazole interacts with reactive oxygen species (ROS), potentially reducing oxidative stress in cells .
Cellular Effects
1-(2,2-Diethoxyethyl)-4-ethyl-3,5-dimethyl-1H-pyrazole has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter gene expression profiles, leading to changes in the production of specific proteins involved in cellular metabolism and stress responses .
Molecular Mechanism
The molecular mechanism of 1-(2,2-Diethoxyethyl)-4-ethyl-3,5-dimethyl-1H-pyrazole involves several key interactions at the molecular level. It binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . Additionally, it can interact with ROS, reducing oxidative damage to cellular components such as lipids, proteins, and DNA . These interactions contribute to its overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,2-Diethoxyethyl)-4-ethyl-3,5-dimethyl-1H-pyrazole can change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(2,2-Diethoxyethyl)-4-ethyl-3,5-dimethyl-1H-pyrazole vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and reduce oxidative stress . At higher doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-(2,2-Diethoxyethyl)-4-ethyl-3,5-dimethyl-1H-pyrazole is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which facilitates its breakdown and elimination from the body . The compound can also influence metabolic flux, altering the levels of various metabolites involved in energy production and detoxification processes .
Transport and Distribution
Within cells and tissues, 1-(2,2-Diethoxyethyl)-4-ethyl-3,5-dimethyl-1H-pyrazole is transported and distributed through specific transporters and binding proteins . These interactions affect its localization and accumulation in different cellular compartments. For instance, it may accumulate in the liver and brain, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 1-(2,2-Diethoxyethyl)-4-ethyl-3,5-dimethyl-1H-pyrazole is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments such as the mitochondria, where it may affect mitochondrial function and energy production . Additionally, its localization in the nucleus can influence gene expression and cellular responses to stress .
准备方法
The synthesis of 1-(2,2-Diethoxyethyl)-4-ethyl-3,5-dimethyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 2,2-diethoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
1-(2,2-Diethoxyethyl)-4-ethyl-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a variety of substituted pyrazoles.
相似化合物的比较
1-(2,2-Diethoxyethyl)-4-ethyl-3,5-dimethyl-1H-pyrazole can be compared with other similar compounds, such as:
1-(2,2-Diethoxyethyl)-1H-pyrazole-4-boronic acid: This compound has a boronic acid group instead of the ethyl and methyl groups, which imparts different reactivity and applications.
1-(2,2-Dimethoxyethyl)-4-ethyl-3,5-dimethyl-1H-pyrazole: The presence of methoxy groups instead of ethoxy groups can affect the compound’s solubility and reactivity.
1-(2,2-Diethoxyethyl)-1H-pyrazole: Lacking the ethyl and methyl groups, this compound has different steric and electronic properties, influencing its chemical behavior.
The uniqueness of 1-(2,2-Diethoxyethyl)-4-ethyl-3,5-dimethyl-1H-pyrazole lies in its specific combination of functional groups, which provides a balance of stability, reactivity, and potential biological activity.
属性
IUPAC Name |
1-(2,2-diethoxyethyl)-4-ethyl-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-6-12-10(4)14-15(11(12)5)9-13(16-7-2)17-8-3/h13H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFZYYLOMPTRIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C)CC(OCC)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601200722 | |
| Record name | 1H-Pyrazole, 1-(2,2-diethoxyethyl)-4-ethyl-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601200722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255147-11-5 | |
| Record name | 1H-Pyrazole, 1-(2,2-diethoxyethyl)-4-ethyl-3,5-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 1-(2,2-diethoxyethyl)-4-ethyl-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601200722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


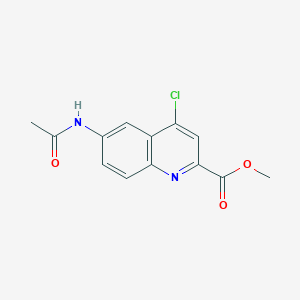
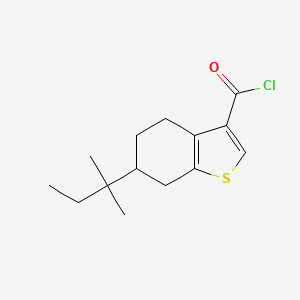
![2-[(2-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454276.png)
![3-[(2-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454277.png)
![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1454278.png)
![3-[(3-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1454281.png)
![2-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1454282.png)


